
2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane is an organic compound featuring a dioxane ring substituted with bromomethyl and chloromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane typically involves the reaction of 1,3-dioxane with bromomethyl and chloromethyl reagents. One common method is the halogenation of 1,3-dioxane using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and product purity. The use of automated systems can enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the halomethyl groups to methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted dioxanes with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl-substituted dioxanes.
Applications De Recherche Scientifique
2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the halomethyl groups act as electrophiles, attracting nucleophiles to form new bonds. The dioxane ring provides a stable framework that influences the reactivity and selectivity of these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)-1,3-dioxane: Lacks the chloromethyl group, leading to different reactivity and applications.
2-(Chloromethyl)-1,3-dioxane: Lacks the bromomethyl group, affecting its chemical behavior.
1,3-Dioxane: The parent compound without halomethyl substitutions, used as a solvent and in various chemical syntheses.
Uniqueness
2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane is unique due to the presence of both bromomethyl and chloromethyl groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. The combination of these functional groups allows for selective modifications and the creation of diverse chemical entities.
Propriétés
Numéro CAS |
60935-30-0 |
|---|---|
Formule moléculaire |
C6H10BrClO2 |
Poids moléculaire |
229.50 g/mol |
Nom IUPAC |
2-(bromomethyl)-2-(chloromethyl)-1,3-dioxane |
InChI |
InChI=1S/C6H10BrClO2/c7-4-6(5-8)9-2-1-3-10-6/h1-5H2 |
Clé InChI |
BWFZJXCTRFZERD-UHFFFAOYSA-N |
SMILES canonique |
C1COC(OC1)(CCl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





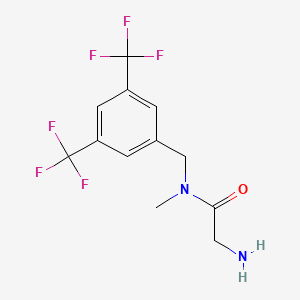
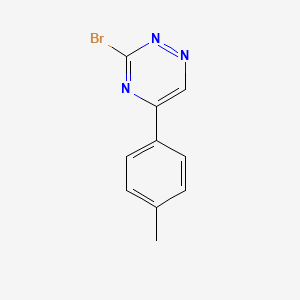
![1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B12833471.png)
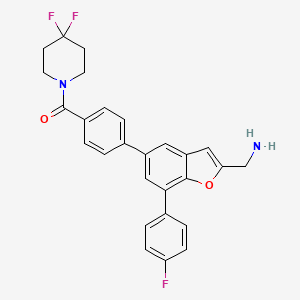
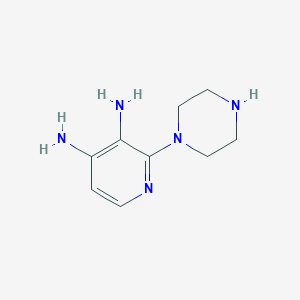

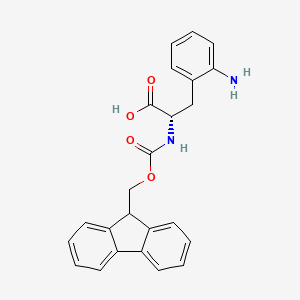
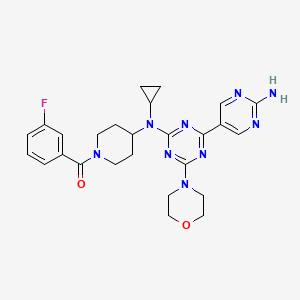

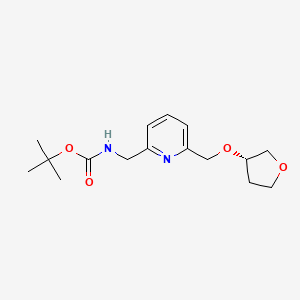
![N-Methyl-4-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12833516.png)
